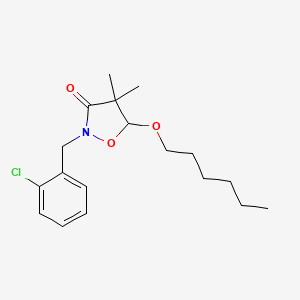
2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound that belongs to the class of isoxazolidinones This compound is characterized by the presence of a chlorobenzyl group, a hexyloxy group, and a dimethylisoxazolidinone core
准备方法
The synthesis of 2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazolidinone Core: The isoxazolidinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Attachment of the Hexyloxy Group: The hexyloxy group can be attached through an etherification reaction using hexanol and appropriate catalysts.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
化学反应分析
2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-(2-Chlorobenzyl)-5-(hexyloxy)-4,4-dimethylisoxazolidin-3-one can be compared with other similar compounds, such as:
2-Chlorobenzyl chloride: This compound shares the chlorobenzyl group but lacks the isoxazolidinone core and hexyloxy group.
Hexyloxybenzene: This compound contains the hexyloxy group but lacks the chlorobenzyl group and isoxazolidinone core.
Dimethylisoxazolidinone: This compound has the isoxazolidinone core but lacks the chlorobenzyl and hexyloxy groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not present in the individual similar compounds.
属性
CAS 编号 |
81778-79-2 |
|---|---|
分子式 |
C18H26ClNO3 |
分子量 |
339.9 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methyl]-5-hexoxy-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C18H26ClNO3/c1-4-5-6-9-12-22-17-18(2,3)16(21)20(23-17)13-14-10-7-8-11-15(14)19/h7-8,10-11,17H,4-6,9,12-13H2,1-3H3 |
InChI 键 |
CVKBVXIBJOVFMS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
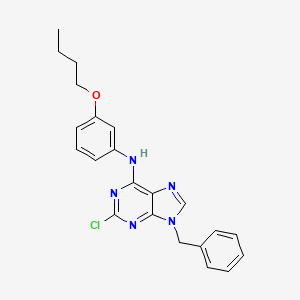

![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)

![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)
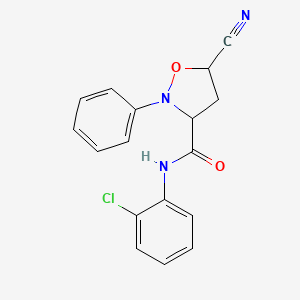

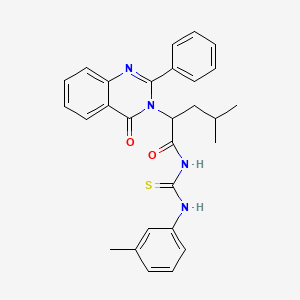
![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)
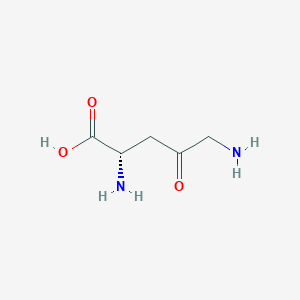
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)
